

# Application Note: Spectroscopic Characterization of (R)-Acetylamino-cyclohexyl-acetic acid

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## Compound of Interest

Compound Name:	( <i>r</i> )-Acetylamino-cyclohexyl-acetic acid
CAS No.:	14429-43-7
Cat. No.:	B088329

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## Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of **(R)-Acetylamino-cyclohexyl-acetic acid**, a chiral molecule of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to elucidate its structural and stereochemical properties. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), a complete and unambiguous structural confirmation can be achieved. This document emphasizes not only the procedural steps but also the underlying scientific principles guiding the experimental design and data interpretation, ensuring technical accuracy and field-proven insights.

## Introduction: The Significance of (R)-Acetylamino-cyclohexyl-acetic acid

**(R)-Acetylamino-cyclohexyl-acetic acid** belongs to the class of N-acetylated amino acids, which are of growing interest in biomedical research. While the biological roles of many N-acetylated amino acids are still under investigation, they are known to be involved in various metabolic pathways and can be products of protein degradation.[1] The presence of a chiral center and a bulky cyclohexyl group in **(R)-Acetylamino-cyclohexyl-acetic acid** suggests potential applications in asymmetric synthesis, as a chiral building block, or in the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical for its application in any research or development endeavor.

## Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. **(R)-Acetylamino-cyclohexyl-acetic acid** comprises a cyclohexyl ring, an acetic acid moiety, and an N-acetyl group attached to a chiral center.

Figure 1: Chemical structure of **(R)-Acetylamino-cyclohexyl-acetic acid** with the chiral center indicated by an asterisk.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC) NMR experiments will provide a comprehensive structural assignment.

### $^1\text{H}$ NMR Spectroscopy Protocol

Rationale:  $^1\text{H}$  NMR provides information about the chemical environment, connectivity, and stereochemistry of protons in the molecule. The chemical shift, integration, and multiplicity of each signal are key parameters for structural elucidation.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(R)-Acetylamino-cyclohexyl-acetic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
- Instrument Setup:
  - Spectrometer: 400 MHz or higher field strength for better resolution.
  - Temperature: 298 K.
  - Pulse Program: Standard single-pulse experiment (zg30).
  - Acquisition Parameters:
    - Spectral Width: 12-16 ppm.
    - Number of Scans: 16-64 (adjust for optimal signal-to-noise).
    - Relaxation Delay (d1): 1-2 seconds.
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the residual solvent peak.
  - Integrate all signals.

#### Expected <sup>1</sup>H NMR Data and Interpretation:

- Cyclohexyl Protons: A complex multiplet pattern is expected in the range of approximately 1.0-2.5 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.<sup>[2]</sup>
- α-Proton (CH-COOH): This proton, being adjacent to the chiral center and the carboxylic acid, is expected to resonate as a multiplet in the region of 2.0-2.5 ppm.

- N-H Proton: A broad singlet or doublet (if coupled to the  $\alpha$ -proton) is expected between 7.5 and 8.5 ppm, the chemical shift being highly dependent on the solvent and concentration.
- Acetyl Methyl Protons ( $\text{CH}_3\text{-CO}$ ): A sharp singlet is anticipated around 1.9-2.1 ppm.
- Carboxylic Acid Proton ( $\text{COOH}$ ): A very broad singlet is expected at a downfield chemical shift, typically  $>10$  ppm, and may be exchangeable with  $\text{D}_2\text{O}$ .

## $^{13}\text{C}$ NMR Spectroscopy Protocol

Rationale:  $^{13}\text{C}$  NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its chemical environment.

Experimental Protocol:

- Sample Preparation: Use the same sample as prepared for  $^1\text{H}$  NMR.
- Instrument Setup:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Parameters:
    - Spectral Width: 0-200 ppm.
    - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
    - Relaxation Delay ( $d_1$ ): 2 seconds.
- Data Processing:
  - Apply a Fourier transform, phase correction, and baseline correction.
  - Calibrate the spectrum using the solvent signal.

Expected  $^{13}\text{C}$  NMR Data and Interpretation:

- Carboxylic Carbonyl Carbon (COOH): Expected in the range of 170-180 ppm.
- Amide Carbonyl Carbon (NH-CO-CH<sub>3</sub>): Expected around 169-172 ppm.
- $\alpha$ -Carbon: The carbon atom at the chiral center is expected to resonate in the region of 50-60 ppm.
- Cyclohexyl Carbons: A series of signals for the CH and CH<sub>2</sub> groups of the cyclohexyl ring are expected between 25 and 45 ppm.
- Acetyl Methyl Carbon (CH<sub>3</sub>-CO): A signal is anticipated around 22-25 ppm.

## 2D NMR Spectroscopy (COSY & HSQC)

Rationale: 2D NMR experiments are crucial for unambiguously assigning the <sup>1</sup>H and <sup>13</sup>C signals by revealing proton-proton and proton-carbon correlations.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This is particularly useful for tracing the spin systems within the cyclohexyl ring and confirming the connectivity between the  $\alpha$ -proton and the cyclohexyl ring.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the <sup>13</sup>C signals based on the already assigned <sup>1</sup>H signals.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

- Sample Preparation:
  - Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup:
  - Spectrometer: A standard FT-IR spectrometer.
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Acquisition and Processing:
  - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

#### Expected FT-IR Data and Interpretation:

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500  $\text{cm}^{-1}$ , often overlapping with C-H stretching bands.[3] This broadness is due to hydrogen bonding.
- N-H Stretch (Amide): A moderate to strong band around 3300-3250  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Sharp bands just below 3000  $\text{cm}^{-1}$  (typically 2950-2850  $\text{cm}^{-1}$ ).
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725  $\text{cm}^{-1}$ .
- C=O Stretch (Amide I band): A strong, sharp band around 1640-1680  $\text{cm}^{-1}$ .[4]
- N-H Bend (Amide II band): A medium intensity band around 1540-1560  $\text{cm}^{-1}$ .[4]

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H (Carboxylic Acid)	3300-2500	Very Broad, Strong
N-H (Amide)	3300-3250	Moderate, Sharp
C-H (Alkyl)	2950-2850	Strong, Sharp
C=O (Carboxylic Acid)	1725-1700	Strong, Sharp
C=O (Amide I)	1680-1640	Strong, Sharp
N-H Bend (Amide II)	1560-1540	Moderate, Sharp

Table 1: Summary of Expected Key FT-IR Absorptions for **(R)-Acetylamino-cyclohexyl-acetic acid**.

## Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to probe the molecular structure through fragmentation analysis.

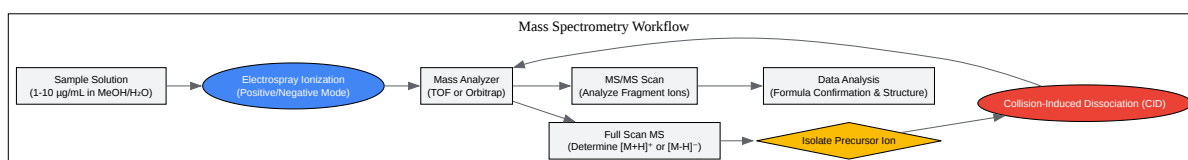
Experimental Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.
- Instrument Setup:
  - Ionization Source: ESI (positive or negative ion mode).
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  - Scan Range: m/z 50-500.

- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ . Acquire the mass spectrum.

Expected Mass Spectrometry Data and Interpretation:

- Molecular Ion: The molecular formula of **(R)-Acetylamino-cyclohexyl-acetic acid** is  $\text{C}_{10}\text{H}_{17}\text{NO}_3$ , with a molecular weight of 199.25 g/mol .[5]
  - In positive ion mode, expect to observe the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  200.1281.
  - In negative ion mode, expect to observe the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $m/z$  198.1136.
- Fragmentation Pattern (MS/MS): Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways include the loss of water (-18 Da), the loss of the acetyl group (-42 Da), and cleavage of the cyclohexyl ring.



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Figure 2: A generalized workflow for the analysis of **(R)-Acetylamino-cyclohexyl-acetic acid** by ESI-MS/MS.

## Chiroptical Spectroscopy: Circular Dichroism (CD)

Rationale: Circular Dichroism (CD) spectroscopy is an essential technique for confirming the absolute configuration of a chiral molecule. It measures the differential absorption of left and right circularly polarized light by the sample. The resulting CD spectrum is characteristic of the

molecule's stereochemistry. While CD is commonly used for proteins, it is also applicable to small chiral molecules like amino acids.[6]

#### Experimental Protocol:

- **Sample Preparation:** Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol, water, or acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of interest.
- **Instrument Setup:**
  - **Spectropolarimeter:** A CD spectrometer.
  - **Cuvette:** A quartz cuvette with a path length of 0.1 or 1 cm.
  - **Wavelength Range:** Typically 190-300 nm.
  - **Scan Speed:** 50-100 nm/min.
  - **Bandwidth:** 1 nm.
- **Data Acquisition:**
  - Acquire a baseline spectrum of the solvent in the same cuvette.
  - Acquire the CD spectrum of the sample.
  - The instrument software will subtract the baseline from the sample spectrum.

#### Expected Circular Dichroism Data and Interpretation:

- The N-acetylated amino acid chromophore is expected to exhibit a characteristic Cotton effect in the far-UV region (around 200-220 nm). For an (R)-configured amino acid derivative, a specific positive or negative Cotton effect is expected, which would be opposite to that of its (S)-enantiomer. The sign and magnitude of the Cotton effect provide the basis for stereochemical assignment, often through comparison with structurally related compounds of known absolute configuration.

## Conclusion

The comprehensive spectroscopic characterization of **(R)-Acetylamino-cyclohexyl-acetic acid** requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and circular dichroism establishes the absolute stereochemistry. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently and accurately characterize this and similar chiral molecules, paving the way for their successful application in research and development.

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